6,6'-Dimethoxy-2,2'-diaminobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-6-methoxyphenyl)-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGIMBOAHLGZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,6 Dimethoxy 2,2 Diaminobiphenyl and Its Key Intermediates
Strategies for Constructing the Biphenyl (B1667301) Core
The formation of the central C-C bond between the two phenyl rings is the cornerstone of synthesizing the 6,6'-Dimethoxy-2,2'-diaminobiphenyl scaffold. Key strategies predominantly involve coupling reactions of appropriately substituted benzene (B151609) derivatives.
Ullmann-type Coupling Reactions for Biphenyl Formation
The Ullmann reaction is a classic and widely utilized method for the synthesis of symmetric biaryls through the copper-promoted coupling of two aryl halide molecules. organic-chemistry.orgwikipedia.org The traditional version of this reaction requires stoichiometric amounts of copper and often harsh reaction conditions, such as high temperatures (typically over 200°C). organic-chemistry.orgwikipedia.org The reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups, such as a nitro group, positioned ortho to the halogen. wikipedia.orglscollege.ac.in
The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org While radical intermediates have been ruled out, the precise pathway is complex and may involve oxidative addition/reductive elimination sequences. organic-chemistry.orglscollege.ac.in Modern variations of the Ullmann coupling have been developed using palladium or nickel catalysts, which can operate under milder conditions and offer a broader substrate scope, though the classic copper-mediated approach remains prevalent for specific substrates. wikipedia.orglscollege.ac.in
In the context of synthesizing the target compound's precursors, the Ullmann coupling proves highly effective. For instance, the key intermediate 2,2'-Dimethoxy-6,6'-dinitrobiphenyl can be synthesized via the Ullmann coupling of 2-iodo-3-nitroanisole.
Approaches via Dinitrobiphenyl Precursors
A primary strategy for obtaining this compound is through the synthesis and subsequent reduction of its dinitro analogue, 2,2'-Dimethoxy-6,6'-dinitrobiphenyl. This dinitro intermediate is itself synthesized by forming the biphenyl core from nitro-substituted precursors.
The synthesis of 2,2'-Dimethoxy-6,6'-dinitrobiphenyl has been successfully achieved by the Ullmann condensation of 2-iodo-3-nitroanisole. In a reported procedure, a mixture of 2-iodo-3-nitroanisole and activated copper bronze in dimethylformamide (DMF) is heated to afford the desired symmetric dinitrobiphenyl. nih.gov This approach builds the biphenyl backbone while simultaneously incorporating the necessary nitro and methoxy (B1213986) groups that will be present in the final product or its direct precursor. The presence of the nitro groups activates the aryl iodide towards the coupling reaction.
| Starting Material | Reagent | Solvent | Temperature | Time |
|---|---|---|---|---|
| 2-iodo-3-nitroanisole | Activated Copper Bronze | Dimethylformamide (DMF) | 140°C | 4 h |
Introduction of Methoxy and Amino Functionalities
With the biphenyl core constructed, the next phase of the synthesis focuses on establishing the required methoxy and amino groups at the correct positions.
Functionalization at 6,6'-Positions
The introduction of the methoxy groups at the 6 and 6' positions is most efficiently accomplished by using a starting material that already contains this functionality. The synthesis of 2,2'-Dimethoxy-6,6'-dinitrobiphenyl from 2-iodo-3-nitroanisole exemplifies this strategy. nih.gov In this precursor, the methoxy group is positioned meta to the iodine and ortho to the nitro group. The Ullmann coupling then directly yields the 6,6'-dimethoxy substituted biphenyl core, avoiding the need for a separate methoxylation step on the biphenyl system, which could lead to issues with regioselectivity.
Amination and Reduction Techniques
The final step in the synthesis of this compound is the conversion of the nitro groups of the 2,2'-Dimethoxy-6,6'-dinitrobiphenyl precursor into amino groups. This transformation is a standard reduction reaction in organic synthesis.
Commonly employed methods for the reduction of aromatic nitro groups to amines are catalytic hydrogenation or chemical reduction.
Catalytic Hydrogenation: This method involves treating the dinitro compound with hydrogen gas in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. This is often a clean and high-yielding method.
Chemical Reduction: A variety of chemical reducing agents can also be used. A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Another common reagent is sodium dithionite (B78146) (Na₂S₂O₄).
Control of Axial Chirality During Synthesis
A critical feature of this compound is its axial chirality. This arises from hindered rotation (atropisomerism) around the C-C single bond connecting the two phenyl rings. The bulky methoxy and amino groups at the four ortho positions (2,2',6,6') create a significant steric barrier that prevents free rotation, allowing the molecule to exist as a pair of stable, non-superimposable mirror images (enantiomers).
The precursor, 2,2'-Dimethoxy-6,6'-dinitrobiphenyl, also possesses this C₂-symmetry and axial chirality due to the steric hindrance of the methoxy and nitro groups. nih.gov The dihedral angle between the two benzene rings in this molecule has been measured to be a significant 60.5°, confirming the twisted and non-planar conformation. nih.gov
The synthesis described above, starting from achiral precursors, will produce a racemic mixture of the (R)- and (S)-enantiomers. To obtain an enantiomerically pure sample, two main approaches can be taken:
Resolution: The racemic mixture of the final diamine or a suitable precursor can be separated into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral carboxylic acid) and then separating these salts by crystallization.
Asymmetric Synthesis: This involves using a chiral influence during the synthesis to favor the formation of one enantiomer over the other. For biphenyls, this can involve strategies like using a chiral catalyst for the coupling reaction or employing a chiral auxiliary that is later removed.
The development of C₂-symmetric chiral ligands is a major area of research, and compounds like this compound are valuable as both targets and components in asymmetric catalysis. nih.gov
Enantioselective Synthesis Strategies
Direct, highly enantioselective (or atroposelective) synthesis of this compound from achiral precursors is a significant challenge. The field of atroposelective synthesis has made great strides, often employing transition-metal-catalyzed cross-coupling reactions of pro-chiral substrates with a chiral catalyst system. However, specific literature detailing such a direct route for this particular compound is not prominent.
Instead, the synthesis of enantiopure biaryls like this compound often relies on strategies that introduce chirality in a separate step after the formation of the racemic biphenyl backbone. One powerful, albeit less direct, strategy is Dynamic Kinetic Resolution (DKR) . In a DKR process, a racemic mixture of a chiral compound is subjected to a reaction with a chiral catalyst or reagent that selectively reacts with one enantiomer. Crucially, the unreactive enantiomer is able to racemize (interconvert to the reactive enantiomer) under the reaction conditions. This allows for a theoretical yield of up to 100% for a single, desired enantiomer of the product. nih.gov While a specific DKR protocol for this compound is not detailed in readily available literature, this approach has been successfully applied to a wide range of axially chiral biaryls. nih.gov
Another conceptual approach involves starting with an enantiopure precursor that guides the stereochemistry of the final molecule. For instance, syntheses of complex chiral biphenyls have been achieved by starting with enantiopure compounds like (S)-BINOL, where the existing axial chirality is transferred or used to control subsequent transformations. nih.gov
Diastereoselective Approaches
A more commonly documented and practical route to obtaining enantiopure this compound involves diastereoselective synthesis. This strategy involves reacting the racemic biphenyl precursor with a single enantiomer of a chiral auxiliary. This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated by standard laboratory techniques like crystallization or chromatography. wikipedia.org
A pertinent example involves the synthesis of a diamide-bridged biaryl ligand starting from racemic 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a direct precursor to the target diamine. uni-muenchen.de In this process, the racemic dicarboxylic acid is reacted with an enantiomerically pure chiral diamine, such as (R,R)-1,2-diaminocyclohexane. uni-muenchen.de This condensation reaction produces two different diastereomeric products.
The key advantage here is that the two diastereomers, for example, (S_axial, R,R) and (R_axial, R,R), can be separated. Once separated, the chiral auxiliary can be chemically cleaved to yield the individual, enantiomerically pure (S) and (R) atropisomers of the 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid. Subsequent functional group manipulation, such as a Curtius rearrangement, would then convert the dicarboxylic acids into the desired (S)- and (R)-6,6'-Dimethoxy-2,2'-diaminobiphenyl.
Table 1: Example of Diastereoselective Synthesis Approach
| Starting Material (Racemic) | Chiral Auxiliary | Products (Diastereomers) | Separation Method | Final Step (Example) |
|---|
This diastereoselective approach offers a robust and predictable method for accessing the enantiopure forms of the target compound.
Purification and Characterization of Enantiomeric Forms
Once a mixture of enantiomers or diastereomers is synthesized, their separation (resolution) and subsequent characterization are critical steps.
Purification:
The most common method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. nih.govhplc.eu CSPs are diverse, with common types being based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and crown ethers. nih.govsigmaaldrich.com For a compound like this compound, polysaccharide-based columns are often a first choice for screening separation conditions. windows.net
An alternative to direct separation on a chiral column is the derivatization strategy, which mirrors the diastereoselective synthesis approach. The racemic diamine can be reacted with a chiral derivatizing agent, such as R-(-)-2-amino-1-propanol, to form diastereomeric Schiff's bases. nih.gov These diastereomers can then be separated using standard, non-chiral reverse-phase HPLC. nih.gov Following separation, hydrolysis of the imine bond removes the chiral auxiliary, yielding the purified enantiomers of the original diamine. nih.gov
Classical resolution via diastereomeric salt formation is another viable method. wikipedia.org Since the target molecule is a diamine, it can be reacted with a chiral acid (a resolving agent), such as tartaric acid or mandelic acid, to form diastereomeric salts. wikipedia.org Due to their different physical properties, these salts can often be separated by fractional crystallization. One diastereomeric salt will typically crystallize out of solution preferentially, allowing for its isolation. Subsequent treatment with a base neutralizes the salt, liberating the enantiomerically enriched amine.
Characterization:
After purification, the enantiomeric purity and identity of the separated forms must be confirmed.
Chiral HPLC: The most direct way to determine enantiomeric excess (e.e.) is to re-inject the purified sample onto a chiral HPLC column and integrate the peak areas.
Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. A polarimeter is used to measure the specific rotation ([(\alpha)]D) of each enantiomer. banglajol.info The value provides a characteristic measure of the compound's optical activity and can be compared to literature values if available.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It provides a unique spectrum for each enantiomer, which is a powerful tool for assigning the absolute configuration (R or S) by comparing experimental spectra to those predicted by theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, using a chiral solvating agent or a chiral lanthanide shift reagent can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity.
Melting Point: Pure enantiomers often have a different melting point than the racemic mixture. Comparing the melting point of the resolved sample to that of the racemate can be an indicator of successful resolution. nih.gov
Table 2: Characterization Techniques for Enantiomers
| Technique | Purpose | Information Obtained |
|---|---|---|
| Chiral HPLC | Quantify purity | Enantiomeric excess (e.e.), Retention times |
| Polarimetry | Confirm optical activity | Specific rotation ([(\alpha)]D), sign of rotation (+/-) |
| Circular Dichroism | Determine absolute configuration | CD spectrum (differential light absorption) |
| NMR with Chiral Additives | Quantify purity | Diastereotopically shifted signals for e.e. calculation |
Derivatization Chemistry and Ligand Design Principles
Synthesis of Phosphine (B1218219) and Aminophosphine (B1255530) Derivatives
The introduction of phosphorus-containing moieties to the 6,6'-Dimethoxy-2,2'-diaminobiphenyl scaffold is a primary strategy in developing ligands for asymmetric catalysis. These modifications can result in either phosphine ligands, where the phosphorus is bonded directly to the biphenyl (B1667301) ring, or aminophosphine ligands, where the phosphorus is attached to the nitrogen atoms.
While the direct phosphinylation of the amino groups leads to aminophosphine ligands (discussed in 3.1.3), the parent diamine is a crucial precursor for some of the most widely recognized chiral diphosphine ligands, such as MeO-BIPHEP. The synthesis of these ligands involves replacing the amino groups with phosphino (B1201336) groups. This transformation is typically achieved through a multi-step sequence that begins with the resolution of the racemic diamine to obtain the pure (R) or (S) enantiomer. Subsequently, the amino groups are converted into diazonium salts, which can then be subjected to a Sandmeyer-type reaction or other substitution methods to introduce the phosphine moieties.
This synthetic approach allows for the creation of a variety of bidentate phosphine ligands where the phosphorus atoms are directly bonded to the biphenyl backbone. sigmaaldrich.com The steric and electronic properties of these ligands can be fine-tuned by altering the substituents on the phosphorus atoms. wikipedia.org For instance, reacting the appropriate intermediates with chlorodiphenylphosphine (B86185) yields (R)-(+)-2,2′-Bis(diphenylphosphino)-6,6′-dimethoxy-1,1′-biphenyl, a ligand commonly known as MeO-BIPHEP. sigmaaldrich.com The versatility of this method is demonstrated by the synthesis of numerous analogues.
Table 1: Examples of Chiral Phosphine Ligands Derived from the 6,6'-Dimethoxybiphenyl Scaffold
| Ligand Name/Acronym | Phosphine Substituent | CAS Number (Isomer) | Reference |
|---|---|---|---|
| (R)-(+)-MeO-BIPHEP | Diphenylphosphino | 133545-16-1 | sigmaaldrich.com |
| (S)-(-)-MeO-BIPHEP | Diphenylphosphino | 133545-17-2 | |
| (R)-(+)-p-Tol-MeOBIPHEP | Di-p-tolylphosphino | 133545-24-1 | |
| (S)-(-)-p-Tol-MeOBIPHEP | Di-p-tolylphosphino | 133545-25-2 | strem.com |
The reaction of the amino groups of this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields N-toluenesulfonyl derivatives or sulfonamides. This derivatization significantly alters the electronic properties of the nitrogen atom, making it less basic and introducing a bulky, sterically demanding tosyl group. The general synthesis involves treating the diamine with p-toluenesulfonyl chloride in the presence of a base like pyridine. nih.gov Optimization of reaction conditions, including solvent and base, is crucial to favor the desired mono- or di-sulfonylation product and to prevent the formation of by-products. nih.gov The resulting sulfonamides can serve as ligands themselves or as intermediates for further functionalization.
In contrast to the ligands described in section 3.1.1, aminophosphine ligands are synthesized by directly functionalizing the nitrogen atoms of the diamine. The reaction of (R)- or (S)-6,6'-Dimethoxy-2,2'-diaminobiphenyl with a chlorophosphine, such as chlorodiphenylphosphine, results in the formation of N,N'-bis(diphenylphosphino) derivatives. A notable example is (R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine. bldpharm.com In this class of ligands, the phosphorus atoms are linked to the chiral biphenyl backbone via a nitrogen bridge (P-N bond). This structural feature influences the ligand's bite angle and electronic properties differently than in ligands with a direct P-C bond to the biphenyl ring.
Generation of Other Heteroatom-Functionalized Ligands
Beyond phosphorus, other heteroatoms can be incorporated to create ligands with diverse coordinating properties. The synthesis of thiourea (B124793) derivatives is a prominent example.
The primary amino groups of this compound are readily converted into thiourea functionalities. A common synthetic route involves the reaction of the diamine with two equivalents of an appropriate isothiocyanate (R-N=C=S). researchgate.net This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate, yielding a bis-thiourea derivative. The substituents (R groups) on the isothiocyanate can be varied (e.g., alkyl or aryl groups) to systematically tune the steric and electronic environment of the final ligand. This method provides a straightforward approach to a library of C2-symmetric bis-thiourea ligands, which can act as hydrogen-bond donors and coordinate to metal centers through their sulfur atoms.
Conformational Analysis and Stereochemical Considerations in Ligand Design
The foundation of the utility of this compound in ligand design is its inherent axial chirality. Rotation around the C-C single bond connecting the two phenyl rings is severely restricted by the steric hindrance imposed by the methoxy (B1213986) and amino (or derivative) groups at the ortho positions (2, 2', 6, and 6'). This restricted rotation gives rise to two stable, non-superimposable mirror-image conformations known as atropisomers, designated as (R) and (S).
This fixed, non-planar, C2-symmetric chiral scaffold is the key feature that is exploited in asymmetric catalysis. When this diamine is used to create bidentate ligands, the chirality of the biphenyl backbone creates a specific three-dimensional space around the metal center to which it coordinates. This chiral environment dictates the pathway of the catalytic reaction, favoring the formation of one enantiomer of the product over the other.
Influence of Substituents on Atropisomerism and Rotational Barriers
Atropisomerism is a type of stereoisomerism resulting from restricted rotation around a single bond, leading to the existence of stable, isolable rotational isomers (rotamers). youtube.com In the case of biphenyl derivatives like this compound, the energy barrier to rotation around the pivotal C-C bond determines the stability of the atropisomers. youtube.com This rotational barrier is highly sensitive to the nature and position of substituents on the phenyl rings.
The stability of atropisomers is a critical factor in their application, particularly in pharmaceuticals and catalysis. Atropisomers are often classified based on their rotational energy barriers and corresponding half-lives for racemization. academie-sciences.fr The primary factor governing the rotational barrier in substituted biphenyls is the steric hindrance imposed by the substituents at the ortho positions. Bulky groups at these positions (2, 2', 6, and 6') clash during rotation, significantly increasing the energy required for the molecule to pass through a planar transition state.
In the case of this compound, the methoxy groups at the 6 and 6' positions, along with the amino groups at the 2 and 2' positions, create a significant steric impediment to rotation. Derivatization of the amino groups further influences this rotational barrier. For instance, acylation or sulfonylation of the amino groups introduces bulkier substituents, which can further increase the rotational barrier.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting and understanding these rotational barriers. mdpi.com These calculations can provide valuable insights into how different substituents will affect the stability of the atropisomers, guiding the rational design of new derivatives with desired properties. While specific experimental data for a wide range of derivatives of this compound is not extensively tabulated in a single source, general principles from related systems can be applied. For instance, studies on other substituted biphenyls and diarylamines have shown a clear correlation between the size of ortho-substituents and the magnitude of the rotational barrier. bris.ac.uk
| Derivative Type | Substituent at 2,2'-positions | Expected Impact on Rotational Barrier | Rationale |
| Parent Diamine | -NH₂ | Baseline Barrier | The amino and methoxy groups provide initial steric hindrance. |
| Di-acetylated | -NH(C=O)CH₃ | Increased Barrier | The acetyl groups are bulkier than the amino groups, leading to greater steric clash upon rotation. |
| Di-sulfonylated | -NH(SO₂)R | Significantly Increased Barrier | Sulfonyl groups are sterically demanding and can further restrict rotation around the biphenyl axis. |
| N-Alkylated | -NHR or -NR₂ | Variable Impact | The effect depends on the size of the alkyl group (R). Larger alkyl groups will increase the barrier more substantially. |
This table is illustrative and based on established principles of steric hindrance in biphenyl systems. The actual rotational barriers would need to be determined experimentally or through computational modeling.
Rational Design for Enantioselectivity Enhancement
The this compound scaffold is a cornerstone in the rational design of chiral ligands for asymmetric catalysis. The primary strategy involves the derivatization of the two amino groups to introduce phosphorus-containing moieties, creating powerful bidentate phosphine ligands. These ligands, often of the P,P- or P,N-type, can coordinate with a metal center (e.g., palladium, rhodium, iridium) to form a chiral catalyst capable of inducing high enantioselectivity in a wide array of chemical reactions.
The enantioselectivity achieved with these ligands is a direct consequence of the three-dimensional environment created around the metal center. Several key design principles are employed to enhance this enantioselectivity:
Steric Tuning: The steric bulk of the substituents on the phosphorus atoms is a critical parameter. By systematically varying these substituents, the shape and size of the chiral pocket of the catalyst can be fine-tuned to favor the approach of the substrate from one direction over the other. For example, replacing diphenylphosphino groups with dicyclohexylphosphino or di-tert-butylphosphino groups can dramatically alter the steric environment.
Electronic Effects: The electronic properties of the substituents on the phosphine ligands can influence the reactivity and selectivity of the metal catalyst. Electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, which in turn affects its catalytic activity and the stability of the transition states.
Bite Angle: The bite angle of a bidentate ligand, which is the P-Metal-P angle, is another crucial factor. This angle is largely determined by the geometry of the biphenyl backbone and influences the coordination geometry around the metal, thereby impacting the enantioselectivity of the catalyzed reaction.
Secondary Interactions: Non-covalent interactions, such as hydrogen bonding or π-π stacking, between the ligand and the substrate can play a significant role in organizing the transition state and enhancing enantioselectivity. The methoxy groups and the N-H protons (if present) on the this compound scaffold can participate in such interactions.
A common application of ligands derived from this scaffold is in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The enantiomeric excess (ee) of the product is a direct measure of the ligand's effectiveness.
| Ligand Derivative | Reaction Type | Substrate | Enantiomeric Excess (ee %) |
| (S)-(-)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) | Asymmetric Synthesis | General | High selectivity reported scbt.com |
| (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] | Asymmetric Catalysis | General | High selectivity reported scbt.com |
| (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) | Asymmetric Catalysis | General | High selectivity reported scbt.com |
The data in this table is based on qualitative reports of high selectivity for these ligands in asymmetric catalysis. Specific ee% values are highly dependent on the particular reaction, substrate, and conditions.
Applications As Chiral Ligands in Asymmetric Catalysis
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, and ligands derived from 6,6'-Dimethoxy-2,2'-diaminobiphenyl have shown considerable promise in this area.
A notable application of this scaffold is in the rhodium(I)-catalyzed asymmetric hydrogenation of amidoacrylic acid derivatives. A chiral aminophosphine (B1255530) ligand, 6,6′-dimethoxy-2,2′-bis(diphenylphosphinoamino)biphenyl (DMBDPPABP), derived from this compound, has been synthesized and its rhodium complex has proven to be an effective catalyst for this transformation. nih.gov The hydrogenation of substrates like α-acetamidoacrylic acid and methyl α-acetamidoacrylate proceeds with varying degrees of enantioselectivity, influenced by reaction conditions such as solvent and temperature. nih.gov
For instance, in the hydrogenation of α-acetamidoacrylic acid, the choice of solvent significantly impacts the enantiomeric excess (ee) of the resulting N-acetylalanine. The use of methanol (B129727) as a solvent generally leads to higher enantioselectivity compared to ethanol (B145695) or tetrahydrofuran (B95107) (THF). nih.gov
| Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| α-acetamidoacrylic acid | Methanol | 25 | 75 |
| α-acetamidoacrylic acid | Ethanol | 25 | 68 |
| α-acetamidoacrylic acid | THF | 25 | 55 |
| Methyl α-acetamidoacrylate | Methanol | 0 | 85 |
| Methyl α-acetamidoacrylate | Methanol | 25 | 80 |
Table 1: Effect of Solvent and Temperature on the Rh(I)-DMBDPPABP Catalyzed Asymmetric Hydrogenation of Amidoacrylic Acid Derivatives. nih.gov
While the primary focus of documented research on this compound-derived ligands has been on rhodium catalysis, the principles of ligand design suggest potential applicability in ruthenium(II)-catalyzed asymmetric hydrogenations. Ruthenium catalysts are well-known for their high efficiency in the hydrogenation of a wide range of functional groups. The chiral environment provided by atropisomeric biphenyl (B1667301) diamines is crucial for achieving high enantioselectivity in these reactions. The mechanism often involves a metal-ligand bifunctional catalysis, where both the metal center and the amine functionality of the ligand participate in the hydrogen transfer to the substrate.
The asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a fundamentally important transformation in organic synthesis. Ruthenium(II) complexes bearing chiral diphosphine and diamine ligands are among the most effective catalysts for this purpose. rsc.org The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligands. Although specific studies detailing the use of this compound-derived ligands in the ruthenium-catalyzed hydrogenation of ketones are not extensively documented in the reviewed literature, the established success of other chiral diamine ligands in this area provides a strong rationale for their potential utility. The rigid backbone and the steric and electronic properties of the methoxy (B1213986) groups in the 6,6'-positions could offer unique advantages in terms of catalyst activity and enantioselectivity.
Key factors that influence the enantioselectivity include:
Solvent: As observed in the rhodium-catalyzed hydrogenation of amidoacrylic acid derivatives, the polarity and coordinating ability of the solvent can significantly affect the ee. Protic solvents like methanol have been shown to be beneficial in some cases. nih.gov
Temperature: Lowering the reaction temperature generally leads to an increase in enantioselectivity, as it enhances the energy difference between the diastereomeric transition states leading to the two enantiomers. For example, in the hydrogenation of methyl α-acetamidoacrylate with the Rh-DMBDPPABP catalyst, decreasing the temperature from 25 °C to 0 °C resulted in an improvement of the ee from 80% to 85%. nih.gov
Hydrogen Pressure: The pressure of hydrogen gas can also play a role, although its effect can be complex and system-dependent.
Substrate Structure: The steric and electronic properties of the substrate itself are critical in determining the efficiency of the chiral recognition by the catalyst.
The rational design of ligands based on the this compound scaffold, including the modification of the phosphine (B1218219) substituents and the biphenyl backbone, offers a pathway to fine-tune the catalyst's performance for specific substrates and achieve higher levels of enantiomeric excess.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, employing organic molecules like isopropanol (B130326) or formic acid as the hydrogen source. Ruthenium complexes are particularly effective catalysts for this transformation.
In the realm of ATH, N-toluenesulfonylated diamines have proven to be highly effective ligands for ruthenium catalysts. These catalytic systems are renowned for their high activity and enantioselectivity in the reduction of ketones and imines. The tosyl group plays a crucial role in the catalytic cycle, participating in the hydrogen transfer mechanism.
Asymmetric Alkynylation of Ketones
The catalytic asymmetric alkynylation of prochiral ketones provides direct access to chiral tertiary propargyl alcohols. While this is a significant transformation in organic synthesis, and various chiral ligands have been explored for this purpose, the application of ligands specifically derived from the this compound scaffold is not widely documented in scientific literature. Methodologies often rely on other ligand classes or stoichiometric chiral reagents to achieve high enantioselectivity. strem.comthieme-connect.de
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The generally accepted mechanism involves the oxidative addition of a Pd(0) species to an allylic electrophile to form a π-allyl-Pd(II) intermediate. The chiral ligand bound to the palladium center then controls the stereochemistry of the subsequent nucleophilic attack. For soft nucleophiles, this typically occurs via an outer-sphere mechanism, where the nucleophile attacks the allyl moiety opposite to the palladium center. thieme-connect.dersc.org
The phosphine derivative, (R)-(+)-6,6'-Dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl ((R)-MeO-BIPHEP), and its analogues have proven to be effective ligands in this reaction. sigmaaldrich.comsigmaaldrich.com They have been successfully applied in the Pd-catalyzed allylic substitution using various nucleophiles, demonstrating their versatility. For instance, derivatives of MeO-BIPHEP have been used in the intramolecular allylic alkylation of β-amidoesters to generate enantioenriched γ-lactams. acs.org The defined steric bulk and electronic properties of the MeO-BIPHEP ligand create a chiral pocket around the metal center that effectively discriminates between the two faces of the incoming nucleophile or the two termini of the π-allyl complex, leading to high enantioselectivity. thieme-connect.deacs.org
Table 1: Asymmetric Allylic Alkylation using a MeO-BIPHEP-type Ligand ((R)-MeO-furyl-biphep) thieme-connect.de
| Entry | R Group | Yield (%) | ee (%) |
| 1 | Br | 90 | 92 |
| 2 | Me | 90 | 92 |
| 3 | N | 76 | 92 |
| 4 | Cl | 81 | 90 |
| 5 | H | 97 | 84 |
| 6 | Et | 97 | 92 |
Asymmetric Hydroformylation
Asymmetric hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, and it is a crucial industrial process for aldehyde synthesis. When applied to prochiral olefins like styrene, it can generate chiral aldehydes. The reaction is typically catalyzed by rhodium complexes bearing chiral phosphine or phosphite (B83602) ligands. Ligands based on a biphenyl scaffold, structurally analogous to this compound, have been investigated. For instance, phospholane-phosphite ligands constructed from a 3,3',5,5'-tetrachloro-[1,1'-biphenyl]-2,2'-diol backbone have been used. sigmaaldrich.com In the hydroformylation of styrene, the goal is often to achieve high regioselectivity for the branched, chiral aldehyde (2-phenylpropanal) over the linear achiral aldehyde (3-phenylpropanal), along with high enantioselectivity. The catalyst resting state is typically a five-coordinate rhodium hydride complex, [RhH(CO)2(L2)], where the bidentate ligand (L2) geometry plays a critical role in determining the reaction's outcome. nih.gov
The specificity of a hydroformylation catalyst, in terms of both regioselectivity (branched vs. linear product) and enantioselectivity, is profoundly influenced by the steric and electronic properties of the chiral ligand. thieme-connect.de For ligands with a biphenyl backbone, substituents on the aromatic rings are critical. It has been shown that introducing electron-withdrawing groups, such as chlorine atoms, onto the biphenol scaffold of phospholane-phosphite ligands can significantly impact the electronic properties of the catalyst. sigmaaldrich.com Decreasing the basicity of the phosphorus atoms can lead to increased enantioselectivity. thieme-connect.de Furthermore, the steric hindrance provided by bulky groups on the ligand backbone is essential for creating a rigid and well-defined chiral environment necessary to control the approach of the olefin substrate to the rhodium center, thereby dictating the stereochemical outcome. sigmaaldrich.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental tools for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. chemrxiv.orgnih.gov The catalytic cycle generally involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of an organometallic reagent (like an organoboron compound), and reductive elimination to form the final product and regenerate the Pd(0) catalyst. chemrxiv.org
The performance of these catalysts is highly dependent on the supporting ligand. MeO-BIPHEP, the phosphine derivative of this compound, belongs to the class of bulky and electron-rich dialkylbiarylphosphine ligands that have revolutionized this field. sigmaaldrich.comsigmaaldrich.comnih.gov These ligands are known to accelerate both the oxidative addition and the reductive elimination steps, which are often rate-limiting. nih.gov The steric bulk of MeO-BIPHEP promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which readily undergoes oxidative addition even with less reactive aryl chlorides. The electron-rich nature of the phosphine donors stabilizes the resulting Pd(II) intermediate and facilitates the final C-C bond-forming reductive elimination. This has expanded the scope of cross-coupling reactions to include challenging and sterically hindered substrates. nih.govresearchgate.net
Suzuki Reactions of Organoboric Compounds and Aryl Halides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org This reaction is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. The use of chiral ligands in Suzuki-Miyaura reactions can, in some cases, induce asymmetry, particularly in the synthesis of atropisomeric products.
While direct reports on the use of this compound itself as a ligand in Suzuki reactions are not abundant, its diphosphine derivatives, such as MeO-BIPHEP, are well-established in related C-C coupling reactions. For instance, palladium complexes of MeO-BIPHEP derivatives have shown dramatic improvements in enantioselectivity in the Heck reaction, a process mechanistically related to the Suzuki coupling. sigmaaldrich.com
Furthermore, the Suzuki-Miyaura reaction is a key method for the synthesis of substituted 2,2'-diaminobiphenyls themselves. researchgate.net For example, the coupling of 2-nitrophenylboronic acids with corresponding aryl halides, followed by reduction of the nitro groups, provides access to a range of 2,2'-diaminobiphenyl derivatives. researchgate.net This highlights the intrinsic connection between the Suzuki reaction and the synthesis of the very scaffolds used to create chiral ligands.
A notable study demonstrated the synthesis of chiroptical crystals of 2,2'-dimethoxybiphenyl (B32100) through a Suzuki-Miyaura coupling reaction catalyzed by a palladium-loaded chiral silica. nih.govresearchgate.net This work underscores the ability of the 6,6'-dimethoxybiphenyl core to adopt a stable, chiral conformation, a prerequisite for its successful application in asymmetric catalysis. The stereochemical outcome of Suzuki-Miyaura reactions can be highly dependent on the nature of the ligand employed in the palladium catalyst, with different ligands leading to either retention or inversion of the double bond configuration in the product. d-nb.infonih.gov
Table 1: Ligand-Dependent Stereoselectivity in Suzuki-Miyaura Cross-Coupling
| Catalyst | Ligand | Product Ratio (Retention:Inversion) |
| Pd(PPh₃)₄ | PPh₃ | 93:7 |
| PdCl₂(dppf) | dppf | 29:71 |
| Pd(OAc)₂(PPh₃)₂ | PPh₃ | 18:82 |
| Pd(t-Bu₃P)₂ | t-Bu₃P | 48:52 |
| Pd(dtbpf)Cl₂ | dtbpf | 33:67 |
This table, based on findings from a study on β-enamido triflates, illustrates the profound impact of the phosphine ligand on the stereochemical course of the Suzuki-Miyaura reaction. nih.gov
Role in Partial Resolution of Racemic Phosphines via Palladium Complexes
The resolution of racemic mixtures is a critical process for obtaining enantiomerically pure compounds. One elegant strategy involves the use of a chiral resolving agent to form diastereomeric complexes with the racemate, which can then be separated based on their different physical properties, such as solubility.
Chiral palladium(II) complexes have been successfully employed for the resolution of racemic tertiary phosphines. northwestern.eduacs.org The general principle involves the formation of diastereomeric palladium-phosphine complexes. The differing stabilities and solubilities of these diastereomers allow for the preferential crystallization of one, thereby enriching the other in the solution.
While a direct application of a palladium complex derived from this compound for this specific purpose is not extensively documented, the underlying methodology is highly relevant. The C2-symmetric and chiral nature of the diaminobiphenyl backbone makes it an ideal candidate for forming such diastereomeric complexes. The amino groups can be readily converted to phosphine moieties (to form MeO-BIPHEP), which can then coordinate to a palladium center.
The coordination chemistry of biaryl phosphine ligands with palladium is diverse and can involve not only P-coordination but also interactions with other parts of the ligand, leading to the formation of metallacycles. researchgate.net This rich coordination behavior is central to the formation of diastereomeric complexes necessary for resolution.
A seminal study detailed the partial resolution of various racemic tertiary phosphines using a chiral palladium complex derived from N,N-dimethyl-α-(2-naphthyl)ethylamine. northwestern.edu This work established the proof of principle for this resolution strategy.
Table 2: Examples of Racemic Phosphines Resolved by Chiral Palladium Complexes
| Racemic Phosphine | Resolving Agent | Optical Purity Achieved (%) |
| PPh(t-Bu)Me | [(R)-Pd²h]₂ | 77.8 |
| PPh(t-Bu)(i-Pr) | [(R)-Pd²h]₂ | ~100 |
| PhPCH=C(Me)CH₂CH₂ | [(R)-Pd²h]₂ | 43.6 |
Data from a study on the resolution of racemic tertiary phosphines using chiral palladium(II) complexes. northwestern.edu The resolving agent [(R)-Pd²h]₂ is di-μ-chloro-bis[(R)-N,N-dimethyl-α-(2-naphthyl)ethylamine-3C,N]dipalladium. northwestern.edu
Exploration in Other Asymmetric Transformations
The utility of this compound and its derivatives extends beyond Suzuki reactions and phosphine resolution. The inherent chirality and functionalizability of this scaffold make it a promising candidate for a wider range of asymmetric transformations.
Chiral Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. Chiral diamines and their derivatives are prominent classes of organocatalysts.
While the direct application of this compound as an organocatalyst is not yet a major area of research, its structural motifs are found in established organocatalytic systems. For instance, 2,2'-diaminobiphenyl derivatives are precursors to chiral phosphoric acids, which are highly effective Brønsted acid organocatalysts. nih.gov
In a related concept of cooperative catalysis, chiral phosphoric acids have been used in conjunction with palladium catalysts for the kinetic resolution of racemic amines via intramolecular allylation. nih.govnih.gov This demonstrates how the principles of chirality transfer, central to organocatalysis, can be combined with transition metal catalysis to achieve high levels of stereocontrol. The use of a bulky chiral Brønsted acid cocatalyst can influence the diastereoselectivity of the reaction. nih.gov This synergy between a chiral organic molecule and a metal complex opens up new avenues for asymmetric synthesis where ligands like those derived from this compound could play a crucial role.
Computational Studies and Theoretical Investigations
Quantum Chemical Calculations of Molecular Conformation and Atropisomerism
6,6'-Dimethoxy-2,2'-diaminobiphenyl is a chiral molecule exhibiting atropisomerism, a form of stereoisomerism arising from hindered rotation around the C2-C2' single bond between the two phenyl rings. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the molecule's conformational preferences and the energetic barrier to racemization.
The stability of the atropisomers is determined by the rotational barrier energy. researchgate.net For a compound to be considered to have stable atropisomers at a given temperature, its half-life for racemization must be significant, often defined as being above 1000 seconds. researchgate.net DFT calculations can model the process of racemization by mapping the potential energy surface as a function of the dihedral angle between the two aromatic rings. researchgate.net This involves identifying the ground state (the stable, non-planar conformation) and the transition state (the higher-energy, planar or near-planar conformation) for rotation.
Studies on structurally related biphenyls, such as certain polychlorinated biphenyls (PCBs), have shown that ortho-substituents are critical for creating stable rotational isomers under physiological conditions. nih.gov In the case of this compound, the methoxy (B1213986) and amino groups at the ortho positions (6,6' and 2,2') provide the necessary steric hindrance to restrict free rotation.
A typical computational protocol involves:
Geometry optimization of the ground state conformation (a twisted structure).
Identification and optimization of the transition state structure for rotation.
Calculation of the Gibbs free energy of activation (ΔG‡) for the rotation, which is the energy difference between the ground state and the transition state. researchgate.net
Using the calculated ΔG‡, the rate constant (k) for racemization and the half-life (t1/2) can be determined using the Eyring equation.
Table 1: Illustrative DFT-Calculated Racemization Data for this compound (Note: These are representative values based on typical calculations for similar biaryl systems.)
| Computational Method | Solvent (Implicit Model) | Temperature (K) | Calculated Rotational Barrier (ΔG‡, kJ/mol) | Calculated Half-Life (t1/2) |
|---|---|---|---|---|
| B3LYP/6-31G | Toluene | 298.15 | 110.5 | ~2.5 hours |
| B3LYP/6-31G | DMF | 323.15 | 109.8 | ~25 minutes |
| M06-2X/def2-TZVP | Toluene | 298.15 | 115.2 | ~18 hours |
| M06-2X/def2-TZVP | DMF | 323.15 | 114.6 | ~2.1 hours |
Modeling of Metal-Ligand Complexes and Reaction Intermediates
As a bidentate N,N'-donor ligand, this compound can coordinate with various transition metals to form chiral catalysts. Computational modeling is essential for understanding the structure of these metal complexes and the intermediates that form during a catalytic reaction. Techniques like DFT and machine learning potentials (MLPs) are used to model these complex systems. chemrxiv.orgrsc.org The interaction of similar ligands, like 6,6′-dimethoxy-2,2′-bipyridine, with metals such as gold(III) and palladium(II) has been shown to result in various coordination modes, including classical chelation and cyclometalation where a C-H bond is activated. researchgate.net
Understanding a catalytic reaction requires detailed knowledge of the entire reaction mechanism, including all intermediates and transition states (TS). Transition state analysis using DFT is a powerful tool to model the energies of these states and predict the most favorable reaction pathway. nih.gov For a catalytic cycle involving a metal complex of this compound, computational chemists can calculate the energy profile of the reaction. This involves locating the transition state for each elementary step (e.g., oxidative addition, migratory insertion, reductive elimination). The calculated energies help to identify the rate-determining step of the cycle and provide insights into how modifications to the ligand structure could improve catalyst performance.
Predicting the stereochemical outcome of a reaction is a primary goal of computational catalysis. rsc.org The enantioselectivity of a reaction catalyzed by a chiral complex of this compound is determined by the energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) products. A small difference in these activation energies can lead to a large variation in the enantiomeric ratio (er) or enantiomeric excess (ee). rsc.org
Computational workflows for predicting enantioselectivity often involve several steps: nih.gov
Conformational search of the pre-catalyst and substrate.
Identification of all plausible transition state structures leading to the different stereoisomers.
High-level quantum mechanical calculations to accurately determine the free energies of these transition states.
Calculation of the expected enantiomeric or diastereomeric ratio based on the Boltzmann distribution of the transition state energies.
Advanced approaches may employ machine learning or deep learning models, trained on datasets of calculated transition state features or experimental results, to predict selectivity with high accuracy. nih.govresearchgate.net These models can extrapolate effectively to new substrates or ligand variations. nih.gov
Ligand Electronic and Steric Parameter Analysis
The catalytic activity of a metal complex is governed by the electronic and steric properties of its ligands. Computational methods can quantify these properties for this compound.
Electronic Parameters: The σ-donor and π-acceptor capabilities of the ligand influence the reactivity of the metal center. A common computational approach to quantify the electronic effect is to calculate the vibrational frequency of a probe ligand, such as carbon monoxide (CO), in a model complex. For example, in a hypothetical [M(ligand)(CO)n] complex, a stronger σ-donating ligand will increase electron density on the metal, leading to more back-bonding into the CO π* orbitals and a lower ν(CO) stretching frequency. This calculated frequency can be correlated with experimental scales like the Tolman Electronic Parameter (TEP). nih.gov
Steric Parameters: The steric bulk of the ligand is crucial for creating the chiral pocket that controls enantioselectivity. A common measure of steric hindrance is the "percent buried volume" (%Vbur), which calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. Another parameter is the cone angle, which measures the solid angle formed by the ligand at the metal center. These parameters can be calculated from the DFT-optimized geometry of the metal-ligand complex.
Table 2: Calculated Ligand Properties for this compound (Note: These are representative values based on standard computational methods.)
| Parameter | Computational Method | Model Complex | Calculated Value | Interpretation |
|---|---|---|---|---|
| Computed TEP (ν(CO), cm⁻¹) | B97D3/def2-TZVP | HRh(ligand)(CO) | 2045 | Indicates strong electron-donating character |
| Natural Bond Orbital (NBO) Charge on Metal | B3LYP/LANL2DZ | Pd(ligand)Cl₂ | +0.45 e | Quantifies ligand-to-metal charge donation |
| Cone Angle (°) | DFT Geometry Optimization | - | 175° | Represents significant steric bulk |
| Percent Buried Volume (%Vbur) | DFT Geometry Optimization | - | 38.5% | Measures steric occupancy around the metal |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanics is excellent for calculating static structures and energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations can provide a detailed picture of the conformational landscape of this compound and its metal complexes in solution. dhu.edu.cn
By simulating the motion of the molecule over nanoseconds or longer, MD can reveal:
The accessible conformations of the biphenyl (B1667301) backbone and the methoxy/amino substituents.
The flexibility of the ligand when coordinated to a metal center.
The dynamics of substrate binding and product release from the active site of a catalyst. semanticscholar.org
The role of solvent molecules in stabilizing certain conformations or intermediates. dhu.edu.cn
Enhanced sampling techniques within MD, such as metadynamics, can be used to overcome energy barriers and explore the full conformational space more efficiently, providing a more complete understanding of the ligand's dynamic behavior and its influence on a catalytic reaction. semanticscholar.org
Advanced Materials and Supramolecular Applications
Role as a Material Building Block
6,6'-Dimethoxy-2,2'-diaminobiphenyl is a valuable molecular building block in the field of materials science. dyenamo.secymitquimica.comsigmaaldrich.com Its utility stems from its distinct structural characteristics, including the presence of methoxy (B1213986) and amino functional groups, the inherent chirality of the biphenyl (B1667301) backbone, and the rigid, yet conformationally dynamic, nature of the biphenyl unit. These features allow for the construction of complex and functional macromolecular architectures.
The diamine functionality of this compound makes it a prime candidate for polymerization reactions. It can serve as a monomer, for example, in the synthesis of aromatic polyimides through polycondensation with tetracarboxylic dianhydrides. ntu.edu.twntu.edu.twresearchgate.net Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability and robust mechanical properties. researchgate.netrsc.org The introduction of the non-coplanar, kinked biphenyl unit into the polymer backbone can disrupt chain packing, leading to improved solubility in organic solvents without significantly compromising thermal stability. ntu.edu.tw This enhanced processability is a significant advantage for practical applications.
The amino groups also provide sites for further chemical modification, thereby expanding the range of accessible materials. For instance, derivatives of this compound, where the amino groups are transformed into phosphine (B1218219) ligands, have been synthesized. sigmaaldrich.comstrem.combldpharm.comfishersci.com These phosphine-containing biphenyls are crucial as ligands in transition metal catalysis, facilitating a variety of organic transformations.
Table 1: Key Properties of this compound as a Building Block
| Property | Description |
| Functionality | The two primary amine groups enable its use as a monomer in polymerization reactions like polyimide synthesis. ntu.edu.twntu.edu.tw |
| Chirality | The atropisomeric nature of the biphenyl backbone introduces chirality, a key feature for asymmetric catalysis and chiral materials. sigmaaldrich.com |
| Structural Rigidity | The biphenyl unit imparts a rigid and defined structure to the resulting polymers or materials. ntu.edu.tw |
| Solubility Enhancement | The kinked structure of the biphenyl unit can increase the solubility of the polymers it forms. ntu.edu.tw |
| Coordination Sites | The nitrogen and oxygen atoms can function as coordination sites for metal ions. |
Integration into Coordination Polymers and Metal-Organic Frameworks
The nitrogen and oxygen atoms within the this compound structure can act as coordination sites for metal ions, making it and its derivatives suitable ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are composed of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. The resulting structures often exhibit high porosity and large surface areas, making them promising for applications in gas storage, separation, and catalysis.
While direct use of the parent diaminobiphenyl is one possibility, its derivatives are often employed to create more complex and stable frameworks. For example, modifying the amino groups to create multidentate ligands can lead to the formation of robust MOFs with specific topologies. The choice of metal ion and the specific geometry of the ligand are crucial factors that dictate the final architecture and properties of the resulting framework.
Research into related diamine-based linkers has demonstrated the feasibility of constructing functional MOFs. For instance, a MOF synthesized from 4,6-diamino-2-thiopyrimidine and cobalt ions has shown catalytic activity in multicomponent reactions, with its performance linked to the Lewis acidity of the metal sites within the framework. nih.gov This highlights the potential of using functionalized diaminobiphenyls to create catalytically active porous materials.
Table 2: Potential Metal-Organic Structures with Diaminobiphenyl-type Ligands
| Metal Ion | Ligand Type | Resulting Structure Type | Potential Application |
| Co(II) | Diaminopyrimidine-based linker | Metal-Organic Framework | Catalysis nih.gov |
| Rh(I) | Phosphine-derivatized diaminobiphenyl | Metal Complex | Catalytic Cycloaddition sigmaaldrich.com |
| Pd(0) | Phosphine-derivatized diaminobiphenyl | Metal Complex | Catalytic Alkylation sigmaaldrich.com |
| Ru(II) | Phosphine-derivatized diaminobiphenyl | Metal Complex | Catalytic Hydrogenation sigmaaldrich.com |
Applications in Chiral Liquid Crystal Dopants, via Related Biphenyl Structures
The inherent axial chirality of the biphenyl scaffold is a key feature that makes derivatives of this structure class effective as chiral dopants in liquid crystals. mdpi.com When a small amount of a chiral dopant is added to an achiral nematic liquid crystal host, it induces a helical twist in the arrangement of the host molecules, leading to the formation of a chiral nematic (or cholesteric) phase. mdpi.com These materials are of significant interest for applications in displays and optical technologies due to their unique property of selectively reflecting light of a specific wavelength and circular polarization.
The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP), which measures the extent of the helical induction for a given concentration. acs.orgtandfonline.com Biphenyls are excellent candidates for chiral dopants because their rigid, atropisomeric structure provides a strong and well-defined chiral influence. researchgate.netacs.org
Research has shown that the HTP is highly dependent on the molecular structure of the dopant. tandfonline.comresearchgate.net For biphenyl-based dopants, introducing bulky substituents at the 2,2' and 6,6' positions can enhance the twisting power. nih.gov The nature of the groups attached to the biphenyl core also plays a critical role. For example, novel optically active biphenyls with mesogenic (liquid-crystal-like) residues attached at the 2,2'-positions have been developed, showing high efficiency as chiral dopants. nih.gov The goal is often to design dopants with high HTP values, as this allows for the desired chiral nematic phase to be induced at very low doping concentrations, which is advantageous for practical applications. researchgate.netrsc.org
Table 3: Factors Influencing the Helical Twisting Power (HTP) of Biphenyl-Based Dopants
| Structural Feature of Biphenyl Dopant | Influence on HTP |
| Axial Chirality | The fundamental requirement for inducing a helical structure in the nematic host. mdpi.com |
| Substituents on the Biphenyl Core | The size, shape, and polarity of substituent groups significantly affect the HTP. tandfonline.comnih.gov |
| Molecular Architecture | Introducing mesogenic units or other specific residues can create highly efficient dopants. nih.gov |
| Intermolecular Interactions | The interactions between the dopant and the liquid crystal host molecules are crucial for chirality transfer. researchgate.net |
Future Research Directions and Emerging Areas
Development of Novel Derivatized Ligand Architectures
The core structure of 6,6'-Dimethoxy-2,2'-diaminobiphenyl offers a robust platform for the design of new and more effective chiral ligands. Researchers are actively exploring the synthesis of derivatives with tailored electronic and steric properties to enhance their performance in asymmetric catalysis.
One promising approach involves the introduction of various functional groups onto the biphenyl (B1667301) backbone. For instance, the strategic placement of bulky substituents can create more defined chiral pockets, leading to higher enantioselectivity in catalytic reactions. The synthesis of novel optically active biphenylic chiral dopants for nematic liquid crystals has been achieved by introducing mesogenic residues at the 2,2'-positions of the chiral biphenyl, resulting in a new molecular architecture. nih.gov This modification aims to stabilize the molecular motion of the chiral residue, enhancing its effectiveness. nih.gov
Furthermore, the development of diamide-bridged biaryl ligands represents a significant step forward. A straightforward, diastereoselective synthesis has been developed for a diamide-bridged biaryl ligand by reacting racemic 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid with (R,R)-diaminocyclohexane. uni-muenchen.de This method yields an enantiomerically pure cyclic ligand that shows promise in various asymmetric transformations. uni-muenchen.de The ability to control the dihedral angle of these biaryl compounds opens up possibilities for creating a wide range of versatile ligands for asymmetric catalysis. uni-muenchen.de
Exploration in Non-Traditional Catalytic Media and Green Chemistry
The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on minimizing environmental impact. Research into the use of this compound-based catalysts in non-traditional, environmentally benign solvent systems is a key area of development. The goal is to replace volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com
The exploration of aqueous media and ionic liquids as reaction environments for catalysts derived from this compound is another active research front. The development of water-soluble ligands and catalyst systems that can operate efficiently in these media would significantly reduce the reliance on hazardous organic solvents, making chemical manufacturing more sustainable.
Multi-catalytic Systems and Cascade Reactions
Multi-catalytic systems and cascade reactions, where multiple catalytic transformations occur in a single pot, offer significant advantages in terms of efficiency and waste reduction. The unique structural and electronic properties of ligands derived from this compound make them attractive candidates for incorporation into such complex reaction sequences.
The development of catalysts that can perform multiple, distinct catalytic steps is a major goal. For example, a single catalyst could facilitate both a C-C bond formation and a subsequent asymmetric reduction. Ligands based on this compound can be functionalized to accommodate different metal centers or to possess multiple catalytic sites, enabling them to mediate sequential reactions.
The atropisomeric diphosphine, (+)-(6,6-Dimethoxybiphenyl-2,2-diyl)bis(diphenylphosphine), is a versatile ligand whose rhodium(I) complex is used for highly enantioselective asymmetric isomerization of allylamines to enamines. scientificlabs.co.uk Its ruthenium(II) complex can hydrogenate β-keto esters with high enantioselectivity, and its palladium(0) complex is employed for the cyclization of hydroxy allylic carbonates. scientificlabs.co.uk This demonstrates the potential for a single class of ligand to participate in a variety of catalytic transformations, a key feature for designing cascade reactions.
Advanced Computational Methods for Predictive Design
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for the rational design of new catalysts. These methods allow for the in-silico prediction of ligand properties and catalytic performance, significantly accelerating the development process and reducing the need for extensive empirical screening.
DFT calculations have been successfully employed to understand the structural and energetic features of ligands derived from this compound. For instance, calculations at the B3LYP/6-31G* level of theory have been used to corroborate the high interconversion barrier for the biaryl axis of a diamide-bridged BIPOL, confirming its stereochemical stability. uni-muenchen.de These calculations also helped to explain the favored formation of a single stereoisomer. uni-muenchen.de
Molecular docking studies are also crucial for understanding the interactions between a catalyst and its substrate. In the development of inhibitors for the histone lysine (B10760008) methyltransferase G9a, molecular docking was used to explain the observed in vitro activity of 2,4-diamino-6,7-dimethoxyquinoline derivatives, providing insights into the key pharmacophoric features required for potent and selective inhibition. nih.gov These computational approaches enable the predictive design of new ligand architectures with optimized performance for specific catalytic applications.
Potential in Enantioselective Sensing and Recognition Platforms
The ability of chiral molecules to selectively interact with other chiral compounds is the basis for enantioselective sensing and recognition. Ligands and complexes derived from this compound are being explored for their potential in creating highly sensitive and selective platforms for the detection and quantification of chiral analytes.
The development of enantioselective sensors is a challenging field, as it requires the ability to distinguish between enantiomers with high fidelity. nih.gov Conventional nanophotonic approaches often rely on localized resonances, which can be prone to errors due to the random orientation and concentration of target molecules. nih.gov A novel approach utilizes the collective resonances arising from assembled 2D crystals of chiral gold nanoparticles to create a strong and uniform chiral near-field, allowing for more reliable enantioselective sensing. nih.gov
Cyclodextrins, which are chiral themselves, are known to form diastereoisomeric complexes with chiral guest molecules, and this property has been harnessed to create enantioselective sensors. mdpi.com The efficiency of this chiral discrimination depends on the difference in stability between the complexes formed with each enantiomer. mdpi.com By incorporating derivatives of this compound into sensing platforms, it may be possible to create novel systems with enhanced enantioselective recognition capabilities for a wide range of applications, from pharmaceutical quality control to environmental monitoring.
Q & A
Q. What are the recommended synthetic routes for 6,6'-Dimethoxy-2,2'-diaminobiphenyl, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For Ullmann coupling, optimize copper catalysts (e.g., CuI) and ligands (e.g., 1,10-phenanthroline) in polar aprotic solvents (DMF or DMSO) at 110–130°C. Monitor reaction progress via TLC or HPLC to minimize over-substitution. Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the diaminobiphenyl core. Purity ≥95% is critical for reproducibility in downstream applications . Key Data : CAS 121627-17-6 (related derivatives) requires strict anhydrous conditions to prevent oxidation of amine groups .
Q. How should researchers characterize the electronic and steric properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : Analyze and NMR to confirm methoxy and amine group positions. Methoxy protons resonate at ~3.8 ppm, while aromatic protons show splitting patterns dependent on biphenyl torsion angles .
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict HOMO/LUMO levels and assess steric hindrance from methoxy groups .
- X-ray Crystallography : Resolve crystal structures to validate dihedral angles between biphenyl rings, which influence ligand coordination in metal complexes .
Q. What theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer : Anchor research in ligand design theory (e.g., electron-donating methoxy groups enhance metal-ligand binding in catalysis) and supramolecular chemistry (amine groups enable hydrogen-bonded networks). For catalytic applications, reference the Hemilabile Ligand Concept, where methoxy groups act as labile donors .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) in fume hoods. The compound’s amine groups may cause skin/eye irritation; avoid inhalation. Store under inert gas (Ar/N) at –20°C to prevent oxidation. Dispose of waste via halogenated solvent disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity data for metal complexes derived from this ligand?
- Methodological Answer : Contradictions often arise from:
- Impurity Effects : Trace solvents (e.g., DMF) can coordinate metals, altering catalytic pathways. Use GC-MS to verify solvent residues .
- Steric vs. Electronic Trade-offs : Compare turnover frequencies (TOF) under identical conditions. For example, bulky methoxy groups may hinder substrate access despite enhancing electron donation. Use Hammett plots to quantify electronic effects .
Q. What experimental designs optimize the use of this compound in asymmetric catalysis?
- Methodological Answer : Employ factorial design to test variables:
Q. How can computational methods predict the compound’s behavior in novel reaction environments?
Q. What advanced techniques address challenges in characterizing transient intermediates during catalytic cycles?
- Methodological Answer : Deploy operando spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
